molecular formula C15H26O5Si B14470618 Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- CAS No. 72391-25-4

Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-

Cat. No.: B14470618
CAS No.: 72391-25-4
M. Wt: 314.45 g/mol
InChI Key: GYDCVVYVFAJCFW-UHFFFAOYSA-N
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Description

Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is an organic compound with the molecular formula C15H26O5Si It is a derivative of phenol, where the hydroxyl group is substituted with a 3-[1-methyl-2-(triethoxysilyl)ethoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- typically involves the reaction of phenol with 3-[1-methyl-2-(triethoxysilyl)ethoxy] chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group on phenol with the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Halogenated and nitrated phenolic compounds.

Scientific Research Applications

Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These interactions contribute to the compound’s effects and applications in different fields.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-ethoxy-: Similar in structure but with an ethoxy group instead of the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.

    Phenol, 3-methyl-: Contains a methyl group instead of the triethoxysilyl group.

Uniqueness

Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows for the formation of siloxane bonds, making the compound valuable in the synthesis of advanced materials and coatings.

Properties

CAS No.

72391-25-4

Molecular Formula

C15H26O5Si

Molecular Weight

314.45 g/mol

IUPAC Name

3-(1-triethoxysilylpropan-2-yloxy)phenol

InChI

InChI=1S/C15H26O5Si/c1-5-17-21(18-6-2,19-7-3)12-13(4)20-15-10-8-9-14(16)11-15/h8-11,13,16H,5-7,12H2,1-4H3

InChI Key

GYDCVVYVFAJCFW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C)OC1=CC=CC(=C1)O)(OCC)OCC

Origin of Product

United States

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